Lenampicillin hydrochloride
Overview
Description
Lenampicillin hydrochloride is an antibiotic drug of the penicillin class . It is a prodrug of ampicillin, meaning that after oral administration of lenampicillin, ampicillin is rapidly formed . Lenampicillin inhibits bacterial penicillin binding proteins (transpeptidase) and is effective against a wide range of bacterial infections . It was developed in Japan and has been marketed there .
Molecular Structure Analysis
The molecular formula of Lenampicillin hydrochloride is C21H24ClN3O7S . Its molecular weight is 497.95 . The structure includes a beta-lactam ring, which is common to all penicillin-class antibiotics .
Chemical Reactions Analysis
As a prodrug, Lenampicillin hydrochloride is metabolized in the body to produce ampicillin . This transformation likely involves the cleavage of the ester bond linking the lenampicillin molecule to the hydrochloride group .
Physical And Chemical Properties Analysis
Lenampicillin hydrochloride is a solid substance . It has a high purity, typically around 98.96% . It is soluble in DMSO at 100 mg/mL with ultrasonic assistance .
Scientific Research Applications
Synthesis and Chemical Structure
Lenampicillin hydrochloride's synthesis involves chemical processes that enhance ampicillin's properties. The process includes synthesizing 4-bromomethyl-5-methyl-1,3-dioxolen-2-one from 3-hydroxy-butanone through steps such as phosgenation, cyclization, dehydrochlorination, and bromination. This intermediate is then reacted with ampicillin to produce Lenampicillin hydrochloride. This synthesis route highlights the chemical innovation behind creating more effective and easily administered antibiotics (Xiao Xu-hui, 2004).
Comparison with Other Antibiotics
Several studies have compared Lenampicillin hydrochloride with other antibiotics to evaluate its efficacy and safety in treating acute bacterial infections. One randomized, double-blind study compared Lenampicillin hydrochloride tablets with amoxicillin capsules in treating acute bacterial infections. The study found no significant difference in cure rates, response rates, bacterial eradication rates, or the incidence of adverse reactions between the two groups. This indicates that Lenampicillin hydrochloride is a safe and effective alternative to amoxicillin for treating acute bacterial infections (Shan Xiao-mei, 2005). Another study, a randomized controlled multicenter trial, also supported these findings, further establishing Lenampicillin hydrochloride's role as an effective treatment option (Shan Xiao-mei & Lukang Medical, 2004).
properties
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S.ClH/c1-10-12(31-20(28)30-10)9-29-19(27)15-21(2,3)32-18-14(17(26)24(15)18)23-16(25)13(22)11-7-5-4-6-8-11;/h4-8,13-15,18H,9,22H2,1-3H3,(H,23,25);1H/t13-,14-,15+,18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXSETTYJSGMCR-GLCLSGQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)COC(=O)C2C(SC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)N)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=O)O1)COC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)N)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057835 | |
Record name | Lenampicillin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lenampicillin hydrochloride | |
CAS RN |
80734-02-7 | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester, hydrochloride (1:1), (2S,5R,6R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80734-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lenampicillin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080734027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lenampicillin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LENAMPICILLIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U90E2WB40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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